molecular formula C10H15ClN4O2 B074155 Morinamide hydrochloride CAS No. 1473-73-0

Morinamide hydrochloride

Cat. No.: B074155
CAS No.: 1473-73-0
M. Wt: 258.7 g/mol
InChI Key: CQTFUUAUHIMFAJ-UHFFFAOYSA-N
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Description

Morinamide hydrochloride is a second-line anti-tuberculous agent. It is a derivative of morin, a flavonoid found in various plants. This compound has demonstrated clear dose-dependent bacteriostatic and bactericidal activities in vitro. Its anti-mycobacterial effect is similar to that of pyrazinamide and is dependent on the acidity of the medium (pH 5.6). It has been given orally as the hydrochloride in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morinamide hydrochloride involves the reaction of 2-pyrazinecarboxamide with 4-morpholinylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Morinamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Morinamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Morinamide hydrochloride functions by interfering with the metabolism and reproduction of Mycobacterium tuberculosis The primary mechanism through which it exerts its effect is by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wallBy binding to and inhibiting key enzymes within this complex, this compound effectively halts the production of mycolic acids, leading to the weakening of the bacterial cell wall and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: Similar in its anti-tuberculous activity and mechanism of action.

    Isoniazid: Another anti-tuberculous agent that targets mycolic acid synthesis.

    Ethambutol: Inhibits the synthesis of the mycobacterial cell wall but through a different mechanism.

Uniqueness

Morinamide hydrochloride is unique in its specific inhibition of the fatty acid synthase II enzyme complex, which is crucial for mycolic acid synthesis. This targeted action makes it particularly effective against Mycobacterium tuberculosis, especially in cases where other treatments have failed .

Properties

IUPAC Name

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14;/h1-2,7H,3-6,8H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTFUUAUHIMFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CNC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

952-54-5 (Parent)
Record name Morinamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50933091
Record name N-[(Morpholin-4-yl)methyl]pyrazine-2-carboximidic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-73-0
Record name 2-Pyrazinecarboxamide, N-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1473-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morinamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Morpholin-4-yl)methyl]pyrazine-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(morpholinomethyl)pyrazinecarboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MORINAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6F46T9YC
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